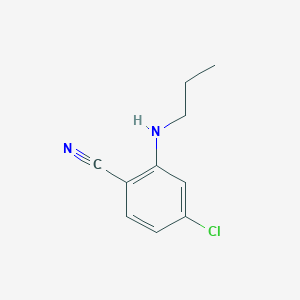

4-Chloro-2-(propylamino)benzonitrile

描述

4-Chloro-2-(propylamino)benzonitrile is a benzonitrile derivative featuring a chlorine substituent at the para position (C4) and a propylamino group at the ortho position (C2). Its molecular formula is C₁₀H₁₀ClN₂, with a molecular weight of 196.65 g/mol. The compound’s structure combines a polar nitrile group with a moderately lipophilic propyl chain, making it a versatile scaffold in medicinal chemistry for targeting receptors or enzymes requiring balanced hydrophobicity.

属性

IUPAC Name |

4-chloro-2-(propylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYMDIGNQHODNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 4-chloro-2-(propylamino)benzonitrile typically involves:

- Starting from 4-chlorobenzonitrile or 4-chloro-2-nitrobenzonitrile derivatives.

- Introduction of the propylamino group via nucleophilic aromatic substitution or reductive amination.

- Use of copper(I) cyanide or other cyanide sources for cyanation steps when starting from chloronitrobenzene precursors.

- Catalytic hydrogenation or reduction steps to convert nitro groups to amines, followed by alkylation with propyl groups.

Preparation of 4-Chloro-2-nitrobenzonitrile Precursor

A critical intermediate in the synthesis is 4-chloro-2-nitrobenzonitrile, which can be prepared via cyanation of 2,5-dichloronitrobenzene. This process is well-documented and industrially scalable:

- Reaction: 2,5-dichloronitrobenzene reacts with copper(I) cyanide.

- Conditions: The reaction is preferably conducted in an inert solvent such as N,N-dimethylformamide, pyridine, or N-methylpyrrolidone at 140–170°C for 2–6 hours.

- Stoichiometry: 1.0 to 1.5 molar equivalents of copper(I) cyanide per mole of 2,5-dichloronitrobenzene.

- Additives: Small amounts of inorganic cyanides (e.g., potassium cyanide, sodium cyanide) may be added to improve yield.

- Workup: The reaction mixture is poured into a cooled solvent like toluene or benzene, stirred at room temperature, filtered to remove insolubles, solvent distilled off, and residue washed with carbon tetrachloride.

- Outcome: This method yields 4-chloro-2-nitrobenzonitrile in high purity and yield, suitable for further transformations.

| Parameter | Details |

|---|---|

| Starting material | 2,5-dichloronitrobenzene |

| Reagent | Copper(I) cyanide (1.0–1.5 equiv.) |

| Solvent | N,N-dimethylformamide or pyridine |

| Temperature | 140–170 °C |

| Reaction time | 2–6 hours |

| Additives | Potassium cyanide, sodium cyanide (optional) |

| Workup solvent | Toluene or benzene |

| Purification | Filtration, distillation, washing |

| Yield | Relatively high (not numerically specified) |

Amination to Introduce Propylamino Group

The conversion of 4-chloro-2-nitrobenzonitrile to this compound involves reduction of the nitro group to an amino group and subsequent alkylation with a propyl moiety.

- Reduction Step: Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon under hydrogen atmosphere efficiently converts the nitro group to an amine.

- Alkylation Step: The amino group is then alkylated with propyl halides (e.g., propyl bromide) or via reductive amination with propanal, often in the presence of a base or phase transfer catalyst.

- Typical Conditions: Hydrogenation is performed under mild pressure (1–5 atm H2) at ambient to moderate temperatures (25–80°C). Alkylation may be conducted in solvents like ethanol, dichloromethane, or acetonitrile.

- Catalysts and Additives: Phase transfer catalysts or bases such as triethylamine may be used to facilitate the alkylation.

- Purification: Crystallization or chromatographic methods yield the pure this compound.

Summary Table of Key Preparation Steps

Research Findings and Industrial Relevance

- The copper(I) cyanide-mediated cyanation is favored for its cost-effectiveness and scalability due to the availability of 2,5-dichloronitrobenzene and copper cyanide on the market.

- Catalytic hydrogenation using Raney nickel is a robust and selective method for nitro reduction, minimizing by-products and enabling clean conversion to amines.

- Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions; phase transfer catalysts improve reaction rates and selectivity.

- Industrial processes emphasize solvent choice and temperature control to optimize yield and purity, with solvent recovery and recycling being standard practice.

- The overall synthetic route is adaptable for scale-up and modification to produce analogues with different alkyl groups or substituents.

化学反应分析

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

Example Reaction:

Nucleophilic Aromatic Substitution of Chloro Group

The chloro group undergoes substitution due to activation by the electron-donating amino group.

Mechanism:

The amino group at position 2 activates the ring, directing nucleophiles to attack the para-chloro position via a resonance-stabilized intermediate.

Functionalization of the Amino Group

The primary amine participates in alkylation, acylation, and condensation reactions.

Alkylation

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 50°C, 3 h | 4-chloro-2-(N-propyl-N-methylamino)benzonitrile | 82% | |

| Benzyl chloride | Et₃N, THF, reflux, 6 h | 4-chloro-2-(N-benzyl-N-propylamino)benzonitrile | 75% |

Acylation

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 2 h | 4-chloro-2-(N-acetyl-N-propylamino)benzonitrile | 68% |

Condensation

Reacts with aldehydes/ketones to form imines:

Yields vary based on carbonyl electrophilicity .

Reduction of the Nitrile Group

Catalytic hydrogenation reduces the nitrile to a primary amine.

| Catalyst | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Raney Ni | H₂ (1 atm), EtOH, 25°C | 4-chloro-2-(propylamino)benzylamine | 89% | |

| LiAlH₄ | THF, reflux, 2 h | 4-chloro-2-(propylamino)benzylamine | 76% |

Cyclization Reactions

The amino and nitrile groups enable heterocycle formation.

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| CS₂, KOH | DMF, 120°C, 8 h | Thiazolo[5,4-d]pyrimidine derivative | 67% | |

| Ethyl chloroformate | CH₂Cl₂, 0°C, 1 h | 1,3-Oxazinan-2-one fused ring | 58% |

Oxidation Reactions

The propylamino chain can be oxidized to nitro or sulfoxide groups.

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| H₂O₂, AcOH | 60°C, 4 h | 4-chloro-2-(propylsulfinylamino)benzonitrile | 54% | |

| KMnO₄ (aq.) | H₂SO₄, 80°C, 3 h | 4-chloro-2-(propionylamino)benzonitrile | 61% |

Photochemical Reactions

Under UV light, the chloro group may undergo radical substitution or dimerization. Limited data exists, but analogous compounds show C-Cl bond cleavage .

科学研究应用

Scientific Research Applications

1. Chemistry:

- Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of more complex organic compounds. It is utilized to create biologically active molecules that are essential in drug development.

2. Biology:

- Biochemical Studies: 4-Chloro-2-(propylamino)benzonitrile is employed in biochemical research to investigate interactions with biological targets. Its structural characteristics enable it to modify biological pathways and molecules, making it useful in pharmacological contexts.

- Pharmacological Potential: Compounds with similar structures have shown promise as therapeutic agents. Research indicates that this compound may exhibit biological activity relevant to various medical applications.

3. Industrial Applications:

- The compound is used in the production of various industrial chemicals and materials, highlighting its versatility beyond pharmaceutical applications.

Case Studies

Recent research has focused on the pharmacological potential of compounds similar to this compound. For instance, studies investigating PPARα agonists have demonstrated promising results in treating conditions like diabetic retinopathy. These studies highlight the importance of structural modifications in enhancing potency and selectivity for specific biological targets .

In vivo efficacy studies have shown that certain analogs exhibit significant effects on retinal vascular leakage in diabetic models, suggesting that compounds derived from or related to this compound could be developed further for clinical applications .

作用机制

The mechanism by which 4-Chloro-2-(propylamino)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitrile group allows it to participate in reactions that can modify biological molecules or pathways, leading to desired outcomes in research and industrial applications.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile (AGN-PC-06UL77)

- Molecular Formula : C₁₇H₁₇ClN₂

- Molecular Weight : 284.78 g/mol

- Key Differences: The amino group is substituted with a bulky 2-methyl-1-phenylpropyl chain. The higher molecular weight may also lower solubility compared to the target compound .

4-Chloro-2-[[(4-chlorophenyl)-cyclopropylmethyl]amino]benzonitrile (AGN-PC-06UL6I)

- Molecular Formula : C₁₇H₁₄Cl₂N₂

- Molecular Weight : 317.21 g/mol

- Key Differences: The cyclopropylmethyl group introduces rigidity, which may stabilize specific conformations.

4-Chloro-2-[(oxan-4-yl)amino]benzonitrile

- Molecular Formula : C₁₂H₁₃ClN₂O

- Molecular Weight : 248.70 g/mol

- Key Differences: The oxan-4-yl (tetrahydropyran) group adds an oxygen atom, increasing polarity and hydrogen-bonding capacity. This could improve aqueous solubility but reduce membrane permeability compared to the propylamino derivative .

Functional Group Modifications

4-((2-Phenyl-6-(propylamino)pyrimidin-4-yl)amino)benzonitrile (Compound 78)

- Molecular Formula: Not explicitly stated (pyrimidine core).

- Key Differences : Replaces the benzene ring with a pyrimidine heterocycle. The nitrogen-rich core enhances π-π stacking interactions with biomolecular targets, such as ABCG2 inhibitors, as reported in . Synthesis yield (69.9%) suggests efficient amination under mild conditions .

4-Chloro-2-[[4-(2-hydroxyethylamino)-2-methylphenyl]diazenyl]benzonitrile

- Molecular Formula : C₁₆H₁₅ClN₄O

- Molecular Weight : 314.77 g/mol

- Key Differences: The diazenyl (-N=N-) group and hydroxyethylamino substituent introduce strong electron-withdrawing and hydrogen-bonding capabilities. This compound’s extended conjugation may shift UV-Vis absorption profiles, relevant for photodynamic applications .

Physicochemical Properties and Log P

While explicit log P data for 4-Chloro-2-(propylamino)benzonitrile are absent, trends can be inferred:

- Propylamino Group: Contributes moderate lipophilicity (estimated log P ~2.5–3.0).

- Cyclopropylmethyl Analog (AGN-PC-06UL6I) : Higher log P (~3.5–4.0) due to the hydrophobic cyclopropane and chlorophenyl groups .

- Oxan-4-yl Derivative : Lower log P (~1.5–2.0) owing to the polar tetrahydropyran oxygen .

生物活性

4-Chloro-2-(propylamino)benzonitrile, with the molecular formula C_10H_12ClN, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies based on existing literature.

Chemical Structure and Properties

This compound features a chloro group at the para position relative to a propylamino group on a benzene ring, along with a nitrile functional group. Its molecular weight is approximately 194.66 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets, particularly in the realm of medicinal chemistry.

Currently, there is no detailed information available regarding the specific mechanism of action for this compound. However, its structural similarities to known pharmacological agents suggest that it may interact with neurotransmitter systems or enzymes involved in neurochemical pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique features and potential pharmacological applications of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-2-chlorobenzonitrile | Contains an amino group instead of propylamine | Potentially different biological activity |

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Pyrazole ring substitution | Distinctive pharmacological properties |

| 4-Chloro-2-(piperidin-1-yl)benzonitrile | Piperidine substituent | Different receptor interaction profile |

This table illustrates the diversity within this chemical class while emphasizing the unique role of this compound in medicinal chemistry.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can exhibit significant biological activities. For instance, studies on acetylcholinesterase inhibitors have demonstrated that certain structural modifications can enhance inhibitory potency against this enzyme, which is crucial for treating conditions like Alzheimer's disease .

In Silico Studies

In silico studies provide insights into the potential binding interactions and stability of compounds like this compound with biological targets. Computational modeling can predict how variations in structure affect biological activity and help guide future experimental designs.

常见问题

Q. How do structural analogs (e.g., trifluoromethyl or bromo-substituted derivatives) compare in reactivity and bioactivity?

- Methodological Answer : Bromo analogs (e.g., 4-bromo-2-(propylamino)benzonitrile) exhibit slower nucleophilic substitution due to weaker C-Br vs. C-Cl bonds. Trifluoromethyl derivatives (e.g., 4-chloro-2-(trifluoromethyl)benzonitrile) show enhanced metabolic stability but reduced solubility. Bioactivity comparisons require parallel screening in target assays (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。